[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-nitrophenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a nitro group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-bromo-2-methylbenzene to introduce the nitro group. This is followed by the bromination of the resulting compound to obtain 4-bromo-2-nitrotoluene. The final step involves the reaction of 4-bromo-2-nitrotoluene with methylamine under controlled conditions to yield (4-Bromo-2-nitrophenyl)methylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-nitrophenyl)methylamine hydrochloride may involve large-scale nitration and bromination reactions, followed by amination and salt formation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Bromo-2-aminophenyl)methylamine, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
(4-Bromo-2-nitrophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-2-methyl-6-nitroaniline
- 4-Bromo-2-methylphenol
Uniqueness
(4-Bromo-2-nitrophenyl)methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrClN2O2 |
---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI Key |
WQRAYEWSMHVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.